molecular formula C17H17NO4 B8493330 (S)-2-methoxycarbonylamino-3,3-diphenyl-propionic acid

(S)-2-methoxycarbonylamino-3,3-diphenyl-propionic acid

Cat. No. B8493330
M. Wt: 299.32 g/mol
InChI Key: AZJJNORIBURVFN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:24][O:25][C:26](=[O:27])[NH:28][CH:29]([C:30](=[O:31])[OH:32])[CH:33]([c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1)[c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[CH3:56][CH2:57][N:58]=[C:59]=[N:60][CH2:61][CH2:62][CH2:63][N:64]([CH3:65])[CH3:66].[NH2:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[N:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[CH:16]([CH2:17][CH2:18][CH2:19][CH2:20][NH2:21])[CH2:22][OH:23])[cH:6][cH:7]1.[OH:46][n:47]1[c:48]2[c:49]([cH:50][cH:51][cH:52][cH:53]2)[n:54][n:55]1>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[N:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[CH:16]([CH2:17][CH2:18][CH2:19][CH2:20][NH:21][C:30]([CH:29]([NH:28][C:26]([O:25][CH3:24])=[O:27])[CH:33]([c:34]2[cH:35][cH:36][cH:37][cH:38][cH:39]2)[c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)=[O:31])[CH2:22][OH:23])[cH:6][cH:7]1

Inputs

Step One
Name
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
On1nnc2ccccc21

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC(C(=O)NCCCCC(CO)N(CC(C)C)S(=O)(=O)c1ccc(N)cc1)C(c1ccccc1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:24][O:25][C:26](=[O:27])[NH:28][CH:29]([C:30](=[O:31])[OH:32])[CH:33]([c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1)[c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[CH3:56][CH2:57][N:58]=[C:59]=[N:60][CH2:61][CH2:62][CH2:63][N:64]([CH3:65])[CH3:66].[NH2:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[N:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[CH:16]([CH2:17][CH2:18][CH2:19][CH2:20][NH2:21])[CH2:22][OH:23])[cH:6][cH:7]1.[OH:46][n:47]1[c:48]2[c:49]([cH:50][cH:51][cH:52][cH:53]2)[n:54][n:55]1>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([S:8](=[O:9])(=[O:10])[N:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[CH:16]([CH2:17][CH2:18][CH2:19][CH2:20][NH:21][C:30]([CH:29]([NH:28][C:26]([O:25][CH3:24])=[O:27])[CH:33]([c:34]2[cH:35][cH:36][cH:37][cH:38][cH:39]2)[c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)=[O:31])[CH2:22][OH:23])[cH:6][cH:7]1

Inputs

Step One
Name
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)NC(C(=O)O)C(c1ccccc1)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)CN(C(CO)CCCCN)S(=O)(=O)c1ccc(N)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
On1nnc2ccccc21

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC(C(=O)NCCCCC(CO)N(CC(C)C)S(=O)(=O)c1ccc(N)cc1)C(c1ccccc1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.